2-(4-methoxyphenyl)-3H-isoindol-1-imine
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Overview
Description
2-(4-Methoxyphenyl)-3H-isoindol-1-imine is a heterocyclic compound that features an isoindoline core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3H-isoindol-1-imine typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3H-isoindol-1-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-3H-isoindol-1-imine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-3H-isoindol-1-imine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]thiazole: This compound shares a similar aromatic structure but contains a thiazole ring instead of an isoindoline core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a similar methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3H-isoindol-1-imine is unique due to its specific isoindoline core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)17-10-11-4-2-3-5-14(11)15(17)16/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYIJICQEQJLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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